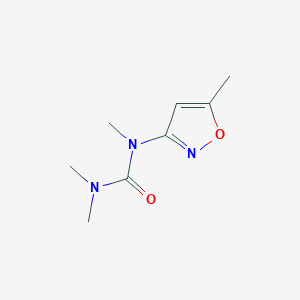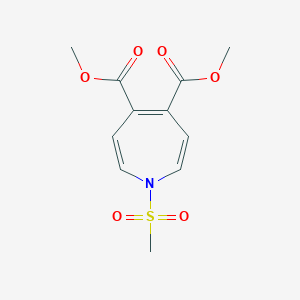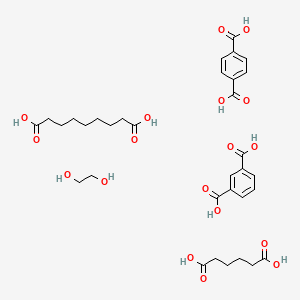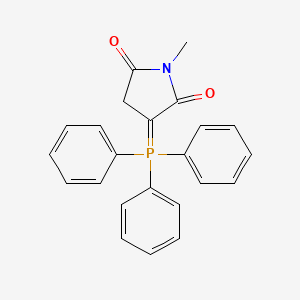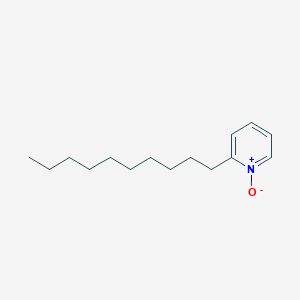
2-Decyl-1-oxo-1lambda~5~-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decyl-1-oxo-1lambda~5~-pyridine is a chemical compound with a unique structure that includes a decyl chain attached to a pyridine ring with an oxo group
Méthodes De Préparation
The synthesis of 2-Decyl-1-oxo-1lambda~5~-pyridine can be achieved through several synthetic routes. One common method involves the reaction of pyridine N-oxides with decyl halides under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. These methods often include purification steps such as distillation or recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
2-Decyl-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield decyl-substituted pyridines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium or nickel. Major products formed from these reactions include various substituted pyridines and pyridine N-oxides .
Applications De Recherche Scientifique
2-Decyl-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiproliferative properties.
Industry: The compound’s surfactant properties make it useful in the formulation of detergents and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-Decyl-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of key cellular processes. For example, its antiproliferative activity may be due to its ability to interfere with DNA synthesis or cell division pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through multiple mechanisms .
Comparaison Avec Des Composés Similaires
2-Decyl-1-oxo-1lambda~5~-pyridine can be compared with other similar compounds such as:
2-Octyl-1-oxo-1lambda~5~-pyridine: This compound has a shorter alkyl chain and may exhibit different physical and chemical properties.
2-(2-Propenyl)-pyridine 1-oxide: This compound has a different substituent on the pyridine ring, which may affect its reactivity and applications.
Propriétés
Numéro CAS |
55142-05-7 |
|---|---|
Formule moléculaire |
C15H25NO |
Poids moléculaire |
235.36 g/mol |
Nom IUPAC |
2-decyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C15H25NO/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17/h10-11,13-14H,2-9,12H2,1H3 |
Clé InChI |
XMAAHVNXUIYSOV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC=CC=[N+]1[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


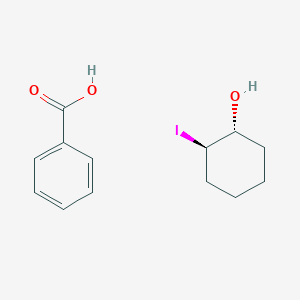
![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)
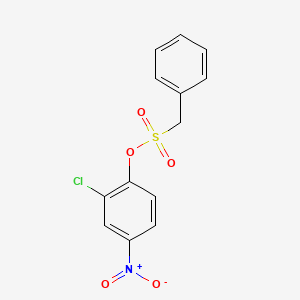
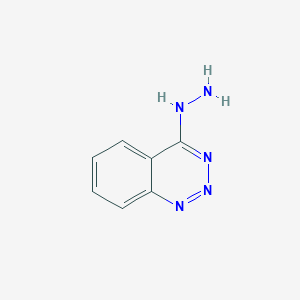

![3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14647356.png)
![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
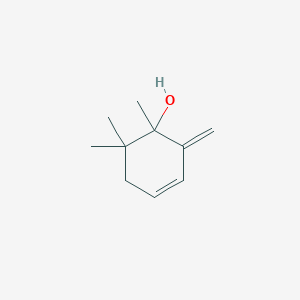
![7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647372.png)
